Methyl 5-[4-(2-hydroxyheptyl)piperazin-1-YL]pentanoate
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Overview
Description
Methyl 5-[4-(2-hydroxyheptyl)piperazin-1-yl]pentanoate is a chemical compound with the molecular formula C17H34N2O3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[4-(2-hydroxyheptyl)piperazin-1-yl]pentanoate typically involves the reaction of piperazine derivatives with appropriate alkylating agents. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and catalysts like Ag2CO3 (silver carbonate) to facilitate the formation of the piperazine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[4-(2-hydroxyheptyl)piperazin-1-yl]pentanoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted piperazine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 5-[4-(2-hydroxyheptyl)piperazin-1-yl]pentanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a building block for designing molecules with potential biological activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 5-[4-(2-hydroxyheptyl)piperazin-1-yl]pentanoate exerts its effects involves interactions with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The hydroxyl and ester groups may also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates: These compounds have similar piperazine structures and are used as anthelmintics.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds are ligands for alpha1-adrenergic receptors and have therapeutic potential.
Uniqueness
Methyl 5-[4-(2-hydroxyheptyl)piperazin-1-yl]pentanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a hydroxyheptyl group and a pentanoate ester makes it a versatile compound for various applications .
Properties
CAS No. |
62522-34-3 |
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Molecular Formula |
C17H34N2O3 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
methyl 5-[4-(2-hydroxyheptyl)piperazin-1-yl]pentanoate |
InChI |
InChI=1S/C17H34N2O3/c1-3-4-5-8-16(20)15-19-13-11-18(12-14-19)10-7-6-9-17(21)22-2/h16,20H,3-15H2,1-2H3 |
InChI Key |
XREJLTVOCWGJHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CN1CCN(CC1)CCCCC(=O)OC)O |
Origin of Product |
United States |
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